m-Isobutyl Ibuprofen-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

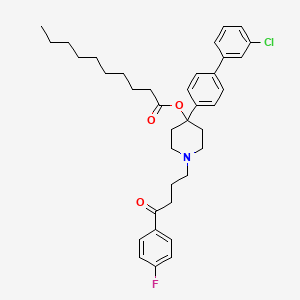

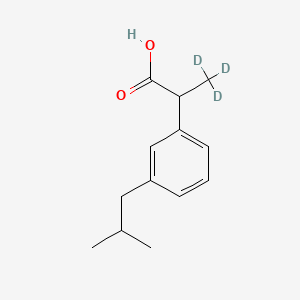

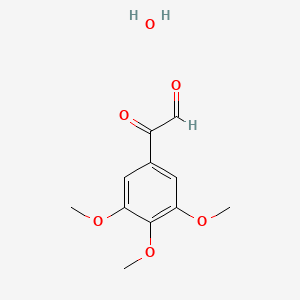

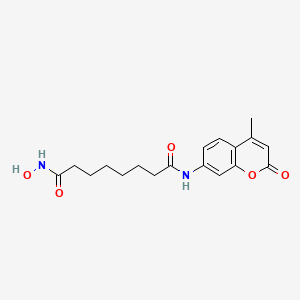

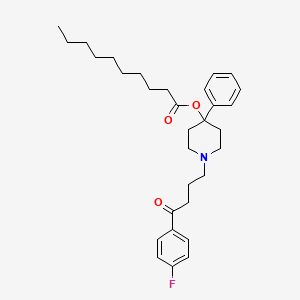

m-Isobutyl Ibuprofen-d3 is chemically known as 2-(3-Isobutylphenyl)propanoic-3,3,3-d3 acid . It is an isotopically labeled compound of ibuprofen, which belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) .

Synthesis Analysis

The synthesis of this compound involves several steps, including Friedel-Crafts acylation, reduction, chloride substitution, and Grignard reaction . The products of each step are then analyzed by IR and 1H NMR spectroscopy . A specific synthetic route involves the use of methyl 2-(3-isobutylphenyl)propanoate, followed by a mixed solution of methanol/water .

Molecular Structure Analysis

The molecular formula of this compound is C13H15D3O2 . The average mass is 209.299 Da and the monoisotopic mass is 209.149506 Da . The structure of this compound can be represented by the SMILES string: OC(C(C1=CC(CC©C)=CC=C1)C([2H])([2H])[2H])=O .

Chemical Reactions Analysis

The key feature defining the ibuprofen structure is the doubly intermolecular O–H⋯O C hydrogen bond in cyclic dimers as known from carboxylic acids . The balance between different types of intermolecular interaction determines the vaporization enthalpy of ibuprofen .

Physical And Chemical Properties Analysis

The molecular weight is 209.30 . The compound is an analytical standard .

Mechanism of Action

Safety and Hazards

Future Directions

The development of a synthetic route to ibuprofen and naproxen over the last 10 years is summarized, including developing methodologies, finding novel synthetic routes, and applying continuous-flow chemistry . The goal is to incorporate a solar energy heat source to develop an alternative energy, more environmentally friendly pathway to ibuprofen .

properties

IUPAC Name |

3,3,3-trideuterio-2-[3-(2-methylpropyl)phenyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-9(2)7-11-5-4-6-12(8-11)10(3)13(14)15/h4-6,8-10H,7H2,1-3H3,(H,14,15)/i3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFVKLYXPBKITCE-HPRDVNIFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC(=CC=C1)C(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC=CC(=C1)CC(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]ethanethiol](/img/structure/B584353.png)

![2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]ethanamine](/img/structure/B584354.png)

![[1-[4-(2-Fluorophenyl)-4-oxobutyl]-4-phenylpiperidin-4-yl] decanoate](/img/structure/B584355.png)